Regioisomeric Differentiation: 2‑Carboxamide vs. 3‑Carboxamide Determines MAO‑B Engagement
The compound is a 2‑carboxamide regioisomer, which is structurally incapable of inhibiting MAO‑B, in stark contrast to the corresponding 3‑carboxamide regioisomer N‑(3,4‑dimethylphenyl)‑4‑oxo‑4H‑chromene‑3‑carboxamide that inhibits MAO‑B with a Kᵢ of 55 nM [1]. The 2‑carboxamide scaffold lacks the correct spatial orientation of the amide carbonyl to form the critical hydrogen bonds with Tyr435 and Cys172 in the MAO‑B active site that are essential for tight‑binding inhibition [2]. This regioisomeric dichotomy was explicitly documented when N‑phenyl‑4‑oxo‑4H‑2‑chromone carboxamides were found to be inactive as MAO inhibitors, while their 3‑chromone carboxamide isomers displayed potent inhibition [1].
| Evidence Dimension | MAO-B inhibitory activity (Kᵢ) |
|---|---|
| Target Compound Data | No measurable MAO‑B inhibition (inactive as 2‑carboxamide) |
| Comparator Or Baseline | N‑(3,4‑dimethylphenyl)‑4‑oxo‑4H‑chromene‑3‑carboxamide: Kᵢ = 55 nM |
| Quantified Difference | >1000‑fold difference (active vs. inactive regioisomer class) |
| Conditions | Recombinant human MAO‑B, tight‑binding kinetic assay; 1.8 Å co‑crystal structure (PDB 6FVZ) confirming binding mode |
Why This Matters
If MAO‑B inhibition is an undesired off‑target activity, the 2‑carboxamide regioisomer offers inherent selectivity that the 3‑carboxamide cannot provide, making it the rational choice for programs where MAO‑B engagement must be avoided.
- [1] Gomes LR, Low JN, Cagide F, Chavarria D, Borges F. Acta Crystallogr E Crystallogr Commun. 2015;71:1270-1277. DOI: 10.1107/S2056989015017958 View Source
- [2] Reis J, et al. J Med Chem. 2018;61:4203-4212. DOI: 10.1021/acs.jmedchem.8b00357 View Source
